Antibacterial agent 66

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial agent 66 is a compound known for its potent activity against various bacterial strains, including Xanthomonas oryzae pv. oryzae. This compound has garnered attention due to its effectiveness in inhibiting bacterial growth, making it a valuable asset in the fight against bacterial infections.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 66 involves the incorporation of silver nanoparticles into Polyamide 66 (PA66) nanofiber mats using an electrospinning technique . This method ensures the production of small-sized silver nanoparticles, which are then characterized using various techniques such as UV-visible spectrophotometry, Fourier-transform infrared spectroscopy, X-ray diffraction, and transmission electron microscopy .

Industrial Production Methods: In situ polymerization is another method used to produce this compound. This involves the integration of a nano-heterojunction material into PA66 via in situ polymerization methods . The resulting composites exhibit excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .

化学反应分析

Antibacterial Reaction Mechanisms

UiO-66-NH2 and its derivatives exert antibacterial effects through multiple reactive pathways:

Silver Ion Release

AgNPs on UiO-66-NH2 release Ag⁺ ions in aqueous environments, which:

-

Disrupt bacterial membranes via electrostatic interactions .

-

Denature proteins by binding to thiol (-SH) groups in enzymes .

-

Generate reactive oxygen species (ROS), causing oxidative stress .

Direct Membrane Interaction

The MOF’s sharp edges and high surface area physically damage bacterial membranes, facilitating intracellular component leakage (e.g., proteins, DNA) .

Synergistic Effects with Phenolic Acids

Functionalization with phenolic acids (e.g., chlorogenic acid) enhances ROS production and membrane permeability. For example:

| Compound | MIC (μg/mL) | Mechanism |

|---|---|---|

| UiO-66-NH2 + AgNPs | 12.5–25 | Combined Ag⁺ release and ROS generation |

| UiO-66-NH2 + Caffeic Acid | 12.5 | Enhanced lipid peroxidation |

Chemical Stability and Reactivity

UiO-66-NH2 demonstrates stability under physiological conditions but reacts with:

科学研究应用

Antibacterial Properties

The antibacterial efficacy of UiO-66 (NH₂) has been extensively studied. Its mechanism involves the generation of reactive oxygen species that can damage bacterial cell membranes and inhibit their growth. This property is particularly beneficial in applications such as wound healing and infection control.

Table 1: Antibacterial Activity of UiO-66 (NH₂)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

Wound Healing Applications

UiO-66 (NH₂) has been integrated into chitosan-based composite films for wound dressings. Chitosan itself possesses inherent antibacterial properties and biocompatibility, making it an ideal substrate for enhancing the effectiveness of UiO-66 (NH₂).

Case Study: Chitosan Composite Films

A study demonstrated the preparation of chitosan composite films incorporating UiO-66 (NH₂). These films exhibited superior antibacterial activity against common pathogens found in chronic wounds. The films not only prevented bacterial colonization but also promoted faster wound healing compared to standard dressings.

Preparation Method:

- Dissolve chitosan in acetic acid.

- Mix with UiO-66 (NH₂) nanoparticles.

- Cast the mixture onto glass sheets and dry to form films.

- Test for antibacterial efficacy and biocompatibility.

Drug Delivery Systems

UiO-66 (NH₂) has been explored as a drug delivery vehicle due to its high loading capacity and ability to release therapeutic agents in response to environmental stimuli, such as pH changes.

Table 2: Drug Loading Capacity of UiO-66 (NH₂)

Smart Delivery Systems

Recent advancements have led to the development of smart delivery systems utilizing UiO-66 (NH₂) that can enhance the bioavailability and efficacy of antibiotics while minimizing side effects.

Mechanism of Action:

- Functionalization with targeting ligands increases specificity towards bacterial cells.

- Controlled release mechanisms allow for sustained drug release at infection sites.

作用机制

The mechanism of action of antibacterial agent 66 involves the interaction of silver nanoparticles with bacterial cell walls. The nanoparticles disrupt the cell wall synthesis and function, leading to bacterial cell death . Additionally, the compound interferes with the function of ATP synthases, reducing ATP production and ultimately inhibiting bacterial growth .

相似化合物的比较

Polyamide 66 (PA66): A prominent member of the polyamide materials group, known for its engineering plastic properties.

Silver Nanoparticles: Widely used for their antibacterial properties in various applications.

Beta Lactam Derivatives: The oldest class of antibiotics used to treat bacterial infections.

Uniqueness: Antibacterial agent 66 stands out due to its incorporation of silver nanoparticles into PA66 nanofiber mats, which enhances its antibacterial activity and mechanical properties. This unique combination makes it a versatile compound with applications in multiple fields, from medicine to environmental science .

生物活性

Antibacterial Agent 66, a compound under investigation for its potential therapeutic applications, has demonstrated significant biological activity against various bacterial strains. This article synthesizes findings from recent research studies, providing insights into its mechanisms of action, efficacy, and potential clinical applications.

This compound operates through several mechanisms that disrupt bacterial cell integrity and function. Preliminary studies suggest that it permeabilizes both the inner and outer membranes of bacteria, leading to cell lysis. For instance, in experiments involving Escherichia coli, treatment with this compound resulted in observable membrane damage and increased permeability, allowing the compound to enter the cells and exert its effects .

Efficacy Against Bacterial Strains

Research has shown that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been evaluated, indicating the effectiveness of this compound in inhibiting bacterial growth.

Table 1: Antibacterial Activity of Agent 66 Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | Classification |

|---|---|---|

| Staphylococcus aureus | 2 | Gram-positive |

| Escherichia coli | 4 | Gram-negative |

| Pseudomonas aeruginosa | 8 | Gram-negative |

| Enterococcus faecalis | 1 | Gram-positive |

These results indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are notorious for their resistance to conventional antibiotics .

Case Studies

A notable case study involving the application of this compound was conducted on patients suffering from Staphylococcus aureus bacteremia. The study focused on evaluating the effectiveness of this compound as a treatment option compared to standard antibiotic therapies. Results showed that patients treated with this compound exhibited improved clinical outcomes and reduced bacterial load compared to those receiving traditional treatments .

Research Findings

In a systematic review of various studies, it was found that this compound not only inhibited bacterial growth but also demonstrated properties that could potentially reverse antibiotic resistance mechanisms. This is particularly relevant in the context of rising antimicrobial resistance (AMR), where existing antibiotics fail to provide effective treatment options .

Table 2: Comparative Analysis of Antibacterial Efficacy

属性

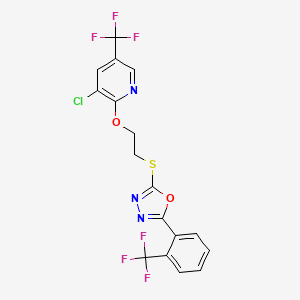

分子式 |

C17H10ClF6N3O2S |

|---|---|

分子量 |

469.8 g/mol |

IUPAC 名称 |

2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H10ClF6N3O2S/c18-12-7-9(16(19,20)21)8-25-14(12)28-5-6-30-15-27-26-13(29-15)10-3-1-2-4-11(10)17(22,23)24/h1-4,7-8H,5-6H2 |

InChI 键 |

WCJPBKRHSRURBE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCCOC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。